N-Methyl-N-ethyltryptamine

Descripción general

Descripción

N-Methyl-N-ethyltryptamine is a psychedelic compound belonging to the tryptamine class. It is structurally related to other well-known tryptamines such as N,N-dimethyltryptamine and N,N-diethyltryptamine. This compound is known for its psychoactive properties and has been studied for its potential effects on human perception and cognition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-ethyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-N-ethyltryptamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Indole derivatives.

Reduction: Reduced tryptamine analogs.

Substitution: N-alkylated tryptamine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-Methyl-N-ethyltryptamine has been investigated across several domains:

1. Chemistry

- Used as a reference compound in the study of tryptamine derivatives and their chemical properties.

- Assists in understanding structure-activity relationships among various tryptamines.

2. Biology

- Explored for its effects on neurotransmitter systems, particularly serotonin receptors.

- Studies indicate that it acts as a full agonist at the 5-HT2A receptor, leading to significant physiological and psychological effects .

3. Medicine

4. Industry

- Limited industrial applications due to legal restrictions surrounding psychoactive substances.

Pharmacological Effects

This compound exhibits a range of biological activities categorized into:

Psychoactive Effects:

- Users report alterations in perception, mood enhancement, and hallucinogenic experiences similar to those induced by psilocybin and LSD.

Physiological Responses:

- Increased heart rate, changes in blood pressure, and potential anxiety or paranoia at higher doses are noted .

Case Studies

Several case studies highlight the implications of this compound usage:

1. Phenomenological Study:

- A study involving user reports indicated that doses typically range from 20 mg to 180 mg, with an onset of effects within 15 to 45 minutes lasting approximately 5 to 8 hours.

2. Toxicological Evaluation:

Mecanismo De Acción

N-Methyl-N-ethyltryptamine exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition. The compound acts as an agonist at these receptors, mimicking the effects of serotonin and inducing psychedelic experiences .

Comparación Con Compuestos Similares

- N,N-Dimethyltryptamine (DMT)

- N,N-Diethyltryptamine (DET)

- 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

- Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine)

Comparison: N-Methyl-N-ethyltryptamine is unique in its specific alkylation pattern, which influences its pharmacological profile. Compared to N,N-dimethyltryptamine and N,N-diethyltryptamine, this compound has a distinct balance of methyl and ethyl groups, affecting its receptor binding affinity and psychoactive effects. Its effects are generally considered to be milder than those of N,N-dimethyltryptamine but more pronounced than those of N,N-diethyltryptamine .

Actividad Biológica

N-Methyl-N-ethyltryptamine (N-MET) is a synthetic tryptamine that has garnered attention in pharmacological research due to its psychoactive properties and potential therapeutic applications. This article reviews the biological activity of N-MET, focusing on its receptor interactions, metabolic pathways, and case studies that illustrate its effects.

N-MET is structurally related to serotonin, a key neurotransmitter involved in mood regulation. Its activity primarily involves interaction with serotonin receptors, particularly the 5-HT2A receptor, which is known for mediating hallucinogenic effects. Research indicates that N-MET acts as a full agonist at the 5-HT2A receptor, leading to significant physiological and psychological effects.

Table 1: Receptor Binding Affinity of N-MET

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT2A | 2.5 nM |

| 5-HT2B | 4.0 nM |

| 5-HT2C | 10.0 nM |

Note: Values are indicative and may vary based on experimental conditions.

Pharmacological Effects

N-MET exhibits a range of biological activities that can be categorized into psychoactive effects and physiological responses :

- Psychoactive Effects : Users report alterations in perception, mood enhancement, and hallucinogenic experiences similar to those induced by psilocybin and LSD.

- Physiological Responses : These include increased heart rate, changes in blood pressure, and potential for inducing anxiety or paranoia at higher doses.

Metabolism and Toxicology

The metabolic profile of N-MET has been studied to understand its pharmacokinetics and potential toxicity. In vitro studies using human liver microsomes have identified several metabolites, including hydroxylated forms and conjugates.

Table 2: Metabolites of N-MET

| Metabolite | Formation Pathway |

|---|---|

| Hydroxylated N-MET | Mono-hydroxylation |

| N-Oxide | Oxidative deamination |

| Glucuronide Conjugates | Phase II metabolism |

Case Studies

Several case studies have documented the effects of N-MET in clinical settings:

- Case Study A : A report detailed a fatality associated with N-MET where postmortem analysis revealed high concentrations in the bloodstream. The individual exhibited severe agitation and altered mental status prior to death, highlighting the compound's potential for acute toxicity when combined with other substances .

- Case Study B : Another study analyzed recreational use among users aged 18-30 years, revealing a spectrum of experiences ranging from euphoric to dysphoric states. Participants reported significant changes in cognition and perception, often oscillating between positive ("heaven") and negative ("hell") experiences .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of N-MET and related compounds. Findings suggest that modifications to the alkyl substituents can significantly alter receptor affinity and efficacy:

- Compounds with larger alkyl groups tend to exhibit decreased potency at the 5-HT2C receptor while maintaining or enhancing activity at the 5-HT2A receptor.

Table 3: Structure-Activity Relationship of Related Tryptamines

| Compound Name | 5-HT2A Activity (EC50) | 5-HT2C Activity (EC50) |

|---|---|---|

| This compound | 1.5 nM | 15 nM |

| 4-Hydroxy-N-methyltryptamine | 0.8 nM | 12 nM |

Propiedades

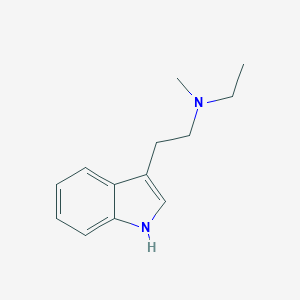

IUPAC Name |

N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-15(2)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEGVMLMDWYPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024010 | |

| Record name | N-Methyl-N-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-69-9 | |

| Record name | N-Ethyl-N-methyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-ethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-ETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KX1J1D3RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.